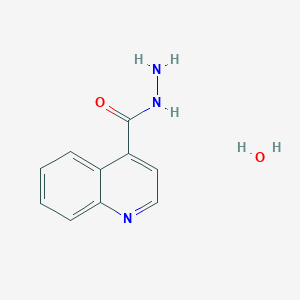

Quinoline-4-carbohydrazide hydrate

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Drug Discovery and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in medicinal chemistry. nih.govnih.gov Its versatile structure allows for functionalization at various positions, enabling the synthesis of a wide array of derivatives with diverse biological activities. frontiersin.org Quinoline-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antimalarial, and anti-inflammatory effects. nih.govorientjchem.org This has led to the development of several clinically approved drugs and numerous candidates in clinical trials. nih.govtandfonline.com The established "druggability" and well-understood synthetic pathways of the quinoline scaffold make it a "privileged structure" in the design of new bioactive molecules. tandfonline.com

Importance of the Hydrazide and Hydrazone Functional Groups in Chemical Biology and Organic Synthesis

The hydrazide (-C(=O)NHNH2) and hydrazone (-C=NNH-) functional groups are crucial building blocks in organic synthesis and are recognized for their significant roles in chemical biology. mdpi.com Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are not only synthetic intermediates but also exhibit a wide range of biological activities themselves, including antimicrobial, anticonvulsant, and anticancer properties. rroij.comsoeagra.com The presence of both a hydrogen-bond donor (NH) and acceptor (C=O) in the hydrazide-hydrazone moiety allows for strong interactions with biological targets. nih.gov

Rationale for Investigating Quinoline-4-carbohydrazide (B1304848) Hydrate (B1144303) and its Derivatives in Academic Research

The rationale for focusing on Quinoline-4-carbohydrazide hydrate stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. nih.gov By linking the versatile quinoline scaffold with the bioactive hydrazide group, researchers aim to develop new chemical entities with improved pharmacological profiles. The resulting Quinoline-4-carbohydrazide can then be further modified, for instance, by converting the hydrazide to various hydrazones, to explore a wider chemical space and biological activity spectrum. tandfonline.com This strategy has been successfully employed to create derivatives with potent antimicrobial and anticancer activities. nih.govnih.gov

Overview of Research Trajectories and Multidisciplinary Approaches for this compound

Research on this compound and its derivatives follows a multidisciplinary approach, integrating synthetic organic chemistry, medicinal chemistry, computational modeling, and biological evaluation. researchgate.net A primary research trajectory involves the synthesis of novel derivatives by modifying the quinoline ring, the hydrazide linker, or by introducing various substituents to create hydrazones. tandfonline.comresearchgate.net These new compounds are then subjected to a battery of biological screenings to assess their potential as therapeutic agents. For example, studies have focused on their antimicrobial activity against various bacterial and fungal strains and their cytotoxic effects on different cancer cell lines. nih.govnih.govrsc.org

Detailed Research Findings

The scientific literature provides a wealth of data on the synthesis and biological evaluation of derivatives of Quinoline-4-carbohydrazide. These studies highlight the potential of this scaffold in developing new therapeutic agents.

Antimicrobial Activity

Several studies have reported the synthesis of Quinoline-4-carbohydrazide derivatives and their evaluation as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.

A study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives revealed that some of the synthesized compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives are presented below.

| Compound | MIC (μM) vs. S. aureus | MBC (μM) vs. S. aureus |

| 5 | 49.04 | 196.17 |

| 6b | 38.64 | 77.29 |

| 10 | 191.36 | 191.36 |

| Data from a study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives. nih.gov |

Another study focused on new carbohydrazide-bearing quinoline scaffolds and reported their antimicrobial activities. For instance, compound 6a was found to inhibit the growth of Staphylococcus aureus ATCC 6538 with a MIC of 340 µg/mL. tandfonline.com

Anticancer Activity

The anticancer potential of Quinoline-4-carbohydrazide derivatives has also been a significant area of research. These compounds have been tested against various cancer cell lines, and many have shown promising cytotoxic activity.

In one study, a series of quinoline-based dihydrazone derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. rsc.org The half-maximal inhibitory concentration (IC50) values indicated that some of these compounds were more potent than the clinically used anticancer drug 5-FU. rsc.org

| Compound | IC50 (μM) vs. MCF-7 (Breast Cancer) | IC50 (μM) vs. BEL-7402 (Hepatoma) | IC50 (μM) vs. BGC-823 (Gastric Cancer) | IC50 (μM) vs. A549 (Lung Cancer) |

| 3b | 7.016 | 10.23 | 12.54 | 15.67 |

| 3c | 7.05 | 9.87 | 11.32 | 14.21 |

| Data from a study on quinoline-based dihydrazone derivatives. rsc.org |

Furthermore, research on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids demonstrated significant antiproliferative action against the MCF-7 breast carcinoma cell line. rsc.org Compounds 6a , 6b , and 6h from this series showed IC50 values of 3.39, 5.94, and 2.71 μM, respectively, which were more potent than the reference drug Doxorubicin (IC50 = 6.18 μM). rsc.orgnih.gov

| Compound | IC50 (μM) vs. MCF-7 |

| 6a | 3.39 |

| 6b | 5.94 |

| 6h | 2.71 |

| Doxorubicin (Reference) | 6.18 |

| Data from a study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. rsc.orgnih.gov |

These findings underscore the importance of the Quinoline-4-carbohydrazide scaffold as a template for designing novel and potent antimicrobial and anticancer agents. Further research in this area is warranted to explore the full therapeutic potential of this class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-4-carbohydrazide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIHLMYAXXDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Quinoline 4 Carbohydrazide Hydrate Compounds

Elemental Analysis for Compositional Verification

Elemental analysis serves as a fundamental quantitative technique to confirm the empirical formula of a synthesized compound. By precisely measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N), researchers can validate that the elemental composition of the sample aligns with the theoretical values calculated for its proposed molecular formula. This analysis is crucial for verifying that the correct compound has been synthesized and is free from significant impurities.

For quinoline-4-carbohydrazide (B1304848) hydrate (B1144303) (C₁₀H₁₁N₃O₂), the theoretical elemental composition provides a benchmark against which experimental results are compared. In the synthesis of related derivatives, such as 4-hydroxy-N'-(benzoyl)quinoline-3-carbohydrazide, experimental findings for carbon, hydrogen, and nitrogen closely matched the calculated values, thereby confirming the compound's structure. thieme-connect.com Similarly, the structures of various 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives were substantiated through elemental analysis, where the found percentage compositions were in strong agreement with the calculated values. nih.gov This correspondence between theoretical and experimental data provides strong evidence for the successful synthesis and purity of the target molecule. nih.gov

Below is a table showing the theoretical elemental composition for Quinoline-4-carbohydrazide Hydrate.

| Element | Symbol | Atomic Mass | Moles | Mass (g) | Mass Percent |

| Carbon | C | 12.01 | 10 | 120.1 | 58.53% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.41% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.49% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.59% |

| Total | 205.218 | 100.00% |

Note: The table represents the theoretical values for the hydrated form of the compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Each functional group (e.g., C=O, N-H, O-H) has a characteristic vibrational frequency, making its identification straightforward.

The FT-IR spectrum of a quinoline-4-carbohydrazide derivative provides clear evidence of its key structural features. nih.gov The presence of the hydrazide moiety is confirmed by absorption bands corresponding to N-H stretching vibrations. The carbonyl group (C=O) of the hydrazide typically exhibits a strong absorption band in the region of 1630–1680 cm⁻¹. thieme-connect.com The quinoline (B57606) ring itself is identified by characteristic bands for aromatic C-H and C=C stretching. thieme-connect.comresearchgate.net For the hydrate form, a broad absorption band for O-H stretching of the water molecule is also expected, typically in the 3200-3500 cm⁻¹ region.

The table below summarizes the characteristic FT-IR absorption bands observed for quinoline-4-carbohydrazide and its derivatives. thieme-connect.comnih.govnih.gov

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| O-H (water of hydration) | Stretching, broad | 3200 - 3500 |

| N-H (hydrazide) | Stretching | 3210 - 3300 |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C=O (amide I) | Stretching | 1640 - 1690 |

| C=N, C=C (quinoline ring) | Stretching | 1400 - 1600 |

| N-H (amide II) | Bending | 1520 - 1570 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for a comprehensive mapping of the molecular skeleton and the spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum provides four key pieces of information: the number of signals (number of non-equivalent proton environments), the chemical shift (electronic environment of the protons), the integration (the number of protons in each environment), and the splitting pattern (number of neighboring protons).

In this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the quinoline ring and the hydrazide group. The aromatic protons of the quinoline moiety typically appear in the downfield region (δ 7.5–9.2 ppm) due to the deshielding effect of the aromatic ring current. thieme-connect.comchemicalbook.com The exact chemical shifts and splitting patterns (doublets, triplets, multiplets) depend on their position on the ring and their coupling with adjacent protons. nih.gov The protons of the hydrazide group (NH and NH₂) are exchangeable and appear as broad singlet signals, with their chemical shifts often varying depending on the solvent and concentration. nih.govacs.org For instance, in derivatives, exchangeable NH protons have been observed at δ 9.27–12.50 ppm. nih.govacs.org

The following table details the typical ¹H NMR chemical shifts for Quinoline-4-carbohydrazide derivatives. thieme-connect.comnih.govnih.gov

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H2 | 8.8 - 9.1 | Singlet / Doublet |

| Quinoline H3 | 7.3 - 7.6 | Singlet / Doublet |

| Quinoline H5 | 8.2 - 8.5 | Doublet |

| Quinoline H6, H7 | 7.7 - 7.9 | Triplet / Multiplet |

| Quinoline H8 | 7.7 - 8.1 | Doublet |

| -NH- (amide) | 10.5 - 12.5 | Broad Singlet |

| -NH₂ (hydrazide) | 4.5 - 5.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).

The ¹³C NMR spectrum of this compound displays signals corresponding to all ten carbon atoms of the quinoline carbohydrazide (B1668358) core. savemyexams.com The carbonyl carbon of the hydrazide group is characteristically found far downfield, typically in the range of δ 162–168 ppm. nih.govnih.gov The carbons of the quinoline ring appear in the aromatic region (δ 114–155 ppm). nih.govacs.org Quaternary carbons (those not bonded to any hydrogens), such as C4 and the ring junction carbons, generally show signals of lower intensity compared to protonated carbons. youtube.com The specific chemical shifts help to distinguish between the different carbons of the heterocyclic and benzene (B151609) portions of the quinoline ring. researchgate.net

A summary of typical ¹³C NMR chemical shift ranges for Quinoline-4-carbohydrazide derivatives is presented below. nih.govnih.govnih.govacs.org

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

| C=O (Carbonyl) | 162 - 168 |

| Quinoline C2 | 150 - 155 |

| Quinoline C4 | 145 - 149 |

| Quinoline C8a | 147 - 150 |

| Quinoline C5, C6, C7, C8 | 123 - 135 |

| Quinoline C4a | 125 - 129 |

| Quinoline C3 | 114 - 118 |

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a pivotal tool for investigating the electronic structure of molecules containing chromophores.

The electronic absorption spectrum of quinoline-based compounds is characterized by the presence of the quinoline ring system, which acts as the primary chromophore. The UV-Vis spectrum arises from electronic transitions between different molecular orbitals, typically π → π* and n → π* transitions.

The quinoline nucleus is an aromatic heterocycle, and its electronic spectrum is related to that of its isoelectronic hydrocarbon analog, naphthalene. The introduction of a nitrogen atom and a carbohydrazide group at the 4-position modifies the electronic transitions, leading to characteristic absorption bands. Studies on various quinoline derivatives reveal strong absorptions in the ultraviolet region, which are sensitive to the solvent environment and substitution on the quinoline ring. For instance, the electronic spectra of gas-phase quinoline cations show distinct absorption bands corresponding to specific electronic transitions (D₃←D₀ and D₄←D₀). researchgate.net

In this compound, the key chromophoric system involves the fused aromatic rings of the quinoline moiety. The hydrazide group (-CONHNH₂) can also influence the electronic spectrum through its non-bonding electrons (n electrons) and its participation in conjugation. The expected UV-Vis spectrum would display multiple absorption bands, typically below 400 nm, corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands provide valuable information about the electronic structure and conjugation within the molecule.

Table 1: Representative Electronic Transitions in Quinoline-Related Systems

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |

|---|---|---|

| π → π* | 200 - 400 | Quinoline aromatic ring system |

This table presents generalized data for quinoline chromophores; specific values for this compound would require experimental measurement.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds. It involves ionizing molecules and then sorting the resulting ions based on their mass-to-charge ratio (m/z).

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is highly effective for confirming the molecular weight of a synthesized compound and assessing its purity.

For this compound (C₁₀H₉N₃O · H₂O), the expected molecular weight of the anhydrous compound is approximately 187.19 g/mol , while the hydrate is approximately 205.21 g/mol . bldpharm.com In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer's ion source.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For anhydrous quinoline-4-carbohydrazide, this would appear at an m/z value of approximately 188.19. The observation of this specific ion confirms the molecular weight of the compound. The purity is assessed by the LC chromatogram, where a single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks would suggest impurities, which can also be analyzed by their respective mass spectra.

Table 2: LC-MS Data for Molecular Weight Confirmation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Quinoline-4-carbohydrazide | C₁₀H₉N₃O | 187.19 | ~188.2 |

Note: In ESI-MS, the weakly bound water molecule in the hydrate is often lost, resulting in the detection of the ion corresponding to the anhydrous molecule.

Mass spectrometry is also used to elucidate the structure of a molecule by analyzing its fragmentation pattern upon ionization. In techniques like Collision-Induced Dissociation (CID), the molecular ion is fragmented into smaller, characteristic ions. The fragmentation pattern serves as a "fingerprint" for the compound.

The fragmentation of the quinoline radical cation has been studied, revealing that a primary dissociation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org This process leads to the formation of a C₈H₆˙⁺ fragment ion. rsc.org

For quinoline-4-carbohydrazide, the fragmentation is expected to be directed by the functional groups. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. libretexts.org

Key expected fragmentation steps for Quinoline-4-carbohydrazide:

Loss of the hydrazinyl group (-NHNH₂): Cleavage of the amide C-N bond would lead to the formation of a quinoline-4-carbonyl cation.

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary hydrazides.

Cleavage of the quinoline ring: Following the established pattern for quinoline, the loss of HCN from the ring system is a likely fragmentation pathway. rsc.org

Table 3: Potential Mass Spectrometry Fragments of Quinoline-4-carbohydrazide

| Fragment Ion (Structure) | Proposed Neutral Loss | Description of Fragmentation |

|---|---|---|

| [C₁₀H₆NO]⁺ | NHNH₂ | Cleavage of the amide C-N bond. |

| [C₉H₇N]˙⁺ | CONHNH₂ | Loss of the entire carbohydrazide side chain. |

This table outlines plausible fragmentation pathways. The exact m/z values and relative intensities would be determined experimentally.

Computational Chemistry and in Silico Modeling in Quinoline 4 Carbohydrazide Hydrate Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into the mechanism of action.

Molecular docking studies have been instrumental in identifying the binding modes of quinoline-4-carbohydrazide (B1304848) derivatives with various biological targets. For instance, in the investigation of novel microbial DNA-gyrase inhibitors, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) were docked into the active site of the S. aureus DNA gyrase-DNA complex. The primary goal was to understand how these compounds orient themselves within the enzyme's binding pocket to exert their inhibitory effect.

The docking simulations revealed specific and crucial interactions. For example, the most active compounds were observed to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The quinoline (B57606) core, the carbohydrazide (B1668358) linker, and various substituents all play a role in establishing these connections, anchoring the ligand within the receptor and leading to the inhibition of the enzyme's function. In other studies on different quinoline derivatives, interactions with residues such as Arginine, Tyrosine, and Glutamine have been identified as critical for stable binding. The validation of these docking protocols is often confirmed by re-docking a known inhibitor (a co-crystallized ligand) and ensuring the computational pose has a low root-mean-square deviation (RMSD) from the experimental position.

Table 1: Predicted Interactions of a Quinoline-4-Carbohydrazide Derivative with Target Protein Residues

| Interaction Type | Interacting Ligand Moiety | Target Protein Residue |

|---|---|---|

| Hydrogen Bond | Hydrazide group | Aspartate |

| Hydrogen Bond | Quinoline Nitrogen | Serine |

| Pi-Pi Stacking | Quinoline Ring | Tyrosine |

This table is illustrative, based on typical interactions reported for quinoline derivatives.

A key output of molecular docking is the calculation of a binding score, which estimates the binding affinity between the ligand and the receptor. This score, typically expressed in kcal/mol, helps in ranking potential drug candidates, with a more negative value indicating a stronger, more favorable interaction.

In a study targeting S. aureus DNA gyrase, a 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative (compound 6b) demonstrated a significant docking binding score of -7.73 kcal/mol. This value was superior to that of the reference standard, ciprofloxacin, which scored -7.29 kcal/mol, suggesting a stronger binding affinity for the novel compound. These scores correlate well with experimental data, where the same derivative showed potent inhibitory activity with an IC₅₀ value of 33.64 µM. Such computational assessments are vital for prioritizing compounds for synthesis and further biological testing, thereby optimizing the drug discovery pipeline.

Table 2: Comparative Binding Affinity Scores for DNA Gyrase Inhibitors

| Compound | Target | Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀) |

|---|---|---|---|

| Derivative 6b | S. aureus DNA Gyrase | -7.73 | 33.64 µM |

| Derivative 10 | S. aureus DNA Gyrase | Not Reported | 8.45 µM |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and geometric stability of molecules.

DFT is a powerful method for studying the electronic structure of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive.

For quinoline derivatives, DFT studies have been used to calculate electronic properties like dipole moments, which indicate the molecule's polarity and its potential for intermolecular interactions. Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, help in understanding how the molecule will behave in a chemical reaction. This information is vital for predicting metabolic pathways and designing molecules with desired stability and reactivity profiles.

Before a molecule's interactions can be accurately modeled, its most stable three-dimensional shape, or conformation, must be determined. Computational methods are used to perform conformation analysis and geometry optimization to find the lowest energy structure.

For a related compound, quinoline-4-carbaldehyde, calculations using the Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set were performed to identify its stable conformers. The study found two stable rotamers. The ground state, or most stable conformer, was one in which the oxygen atom of the aldehyde group was oriented to form an intramolecular hydrogen bond with a nearby hydrogen on the quinoline ring. This additional bond provides extra stability. Understanding the preferred conformation of the core quinoline structure is essential for accurate docking studies, as the ligand's shape dictates how it fits into a receptor's binding site.

Table 3: Conformational Analysis of a Quinoline-4-Carbaldehyde

| Conformer | Key Feature | Relative Stability |

|---|---|---|

| Conformer 1 (Ground State) | Intramolecular H-bond between aldehyde O and quinoline H | More Stable |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing crucial information about the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.

For quinoline-based drug candidates, MD simulations have been run for periods up to 100 nanoseconds to assess the stability of the binding pose predicted by docking. Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable, low RMSD value over time indicates that the ligand remains securely bound in the active site.

Solvent Accessible Surface Area (SASA): Measures the surface area of the complex accessible to the solvent, providing insights into conformational changes.

In studies of related quinoline-hydrazide analogues, MD simulations have shown that lead compounds remain stable within the active site of their target enzyme, with only minor fluctuations, confirming the robustness of the predicted binding mode.

Table 4: Key Metrics from Molecular Dynamics Simulations of a Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Rg (Å) | Interpretation |

|---|---|---|---|

| 0-10 | Fluctuates (e.g., 0.5 - 2.0) | Stable | Initial equilibration of the ligand in the binding pocket. |

|

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. fiveable.me For quinoline-4-carbohydrazide derivatives, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical properties that govern their therapeutic effects, such as antitubercular or antimicrobial activities.

In a typical QSAR study involving quinoline derivatives, a series of analogues is synthesized and their biological activity (e.g., minimum inhibitory concentration, IC50) is determined. nih.govnih.gov A set of molecular descriptors is then calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges, which are often calculated using quantum chemical methods like Density Functional Theory (DFT). walisongo.ac.idnih.gov

Steric or Topological Descriptors: These describe the size and shape of the molecule, for instance, molecular weight, van der Waals volume, and solvent-accessible surface area. nih.govwalisongo.ac.id

Hydrophobicity Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. neliti.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is generated that links these descriptors to the observed biological activity. fiveable.menih.gov For example, a study on quinolinone-based thiosemicarbazones, structurally related to quinoline hydrazides, developed a QSAR model with strong predictive power (R² = 0.83), indicating that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. nih.govdoi.org A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized quinoline-4-carbohydrazide derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and guiding the design of more effective therapeutic agents. nih.govneliti.com

Table 1: Key Parameters and Findings in QSAR Models for Quinoline Derivatives

| Model/Study | Key Findings & Statistical Parameters | Molecular Descriptors Implicated | Predicted Activity | Reference |

| Quinolinone-based thiosemicarbazones | R² = 0.83; F = 47.96. The model demonstrated strong predictive capability. | Van der Waals volume, electron density, electronegativity. | Antituberculosis | nih.gov |

| Quinazoline EGFR Inhibitors | R² = 0.9433; Q² = 0.8493. A highly significant model was generated. | Hydrogen bond acceptors, aromatic ring features. | Anticancer (EGFR inhibition) | doi.org |

| 4-Methyl-2-phenylquinoline Derivatives | Regression analysis indicated a strong correlation. | Lipophilicity (cLogP) was a major influencing factor. | Antifungal | neliti.com |

| Pyrazoline Derivatives | R² = 0.79; R²test = 0.95. The model showed good internal and external predictivity. | A mix of electronic and steric descriptors. | Carbonic Anhydrase Inhibition | nih.gov |

Cheminformatics and Bioinformatics Analyses for Compound Library Prioritization

In modern drug discovery, high-throughput screening and combinatorial chemistry can generate vast libraries of compounds. Cheminformatics and bioinformatics provide the essential tools to manage, analyze, and prioritize these large chemical datasets, ensuring that synthetic and testing efforts are focused on the most promising candidates. nih.gov

For quinoline-4-carbohydrazide hydrate (B1144303) research, these analyses begin with the creation of a virtual library of derivatives. This can be achieved by computationally enumerating various substituents at different positions on the quinoline and hydrazide moieties. Cheminformatics tools are then employed to filter this library based on desirable drug-like properties. A common initial step is the application of Lipinski's "Rule of Five," which assesses oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net

Molecular docking is a powerful bioinformatics technique used to predict the preferred binding mode of a ligand to a biological target. nih.gov In the context of quinoline-4-carbohydrazide derivatives, docking studies can be performed against known targets, such as bacterial DNA gyrase or mycobacterial enzymes, to prioritize compounds that exhibit the most favorable binding interactions. nih.govnih.gov For instance, studies have used docking to identify quinoline hydrazone derivatives with high binding affinity to targets like ATP synthase, suggesting their potential as antimicrobial agents. healthinformaticsjournal.comcurrentscience.info

Furthermore, pharmacophore modeling can be used to distill the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model, once developed and validated, can be used as a 3D query to rapidly screen large compound libraries, identifying novel scaffolds that fit the activity requirements. nih.govresearchgate.net By integrating these varied computational approaches, researchers can effectively sift through thousands of potential molecules to select a smaller, more manageable set of high-priority compounds for synthesis and subsequent biological evaluation. nih.gov

Predictive Modeling of Pharmacokinetic-Relevant Molecular Properties

A promising drug candidate must not only be potent but also possess a favorable pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable part of the early drug discovery process, as it allows for the identification of potential liabilities before significant resources are invested. nih.gov

For quinoline-4-carbohydrazide derivatives, various computational models are used to predict key pharmacokinetic-relevant properties:

Gastrointestinal (GI) Absorption: This parameter predicts how well a compound will be absorbed from the gut into the bloodstream after oral administration. Models often use descriptors like polarity, size, and the number of rotatable bonds to estimate absorption. Many studies on quinoline hydrazones have shown them to have good predicted GI absorption. researchgate.nethealthinformaticsjournal.com

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system, but it is an undesirable trait for peripherally acting drugs due to potential side effects. In silico models predict BBB permeability based on factors like lipophilicity, molecular size, and polar surface area. researchgate.nethealthinformaticsjournal.com

Metabolic Stability: Predictions often involve identifying susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Some models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is critical for assessing the risk of drug-drug interactions. researchgate.net

Toxicity Prediction: Computational tools can also flag potential toxicities. For example, the Ames test for mutagenicity can be simulated to predict whether a compound is likely to cause DNA mutations. healthinformaticsjournal.com

These predictions are typically performed using specialized software packages or web servers (e.g., AdmetSAR, QikProp) that have been trained on large datasets of experimental data. doi.orghealthinformaticsjournal.com Studies on N-substituted quinoline hydrazones and other derivatives have utilized these tools to build comprehensive ADMET profiles, concluding that many of these compounds possess promising and safe pharmacokinetic characteristics, being non-carcinogenic and non-mutagenic in silico. nih.govhealthinformaticsjournal.com These predictive models are vital for guiding the optimization of lead compounds, allowing chemists to modify structures to improve their ADME properties while maintaining or enhancing their desired biological activity. nih.gov

Table 2: Predicted ADMET Properties for Representative Quinoline Hydrazone Derivatives

| Property | Prediction Method | Typical Predicted Outcome for Quinoline Hydrazones | Significance | Reference |

| Gastrointestinal (GI) Absorption | Computational models based on molecular properties. | High | Indicates good potential for oral bioavailability. | researchgate.nethealthinformaticsjournal.com |

| Blood-Brain Barrier (BBB) Permeation | Models based on lipophilicity and polar surface area. | Variable; can be modulated by structural modification. | Determines potential for CNS activity or side effects. | researchgate.nethealthinformaticsjournal.com |

| P-glycoprotein (P-gp) Substrate | In silico classification models. | Often predicted as non-substrates. | Affects drug transport and bioavailability. | healthinformaticsjournal.com |

| Cytochrome P450 (CYP) Inhibition | Docking or machine learning models. | Generally predicted as non-inhibitors of key isoforms like CYP2D6. | Lowers the risk of metabolic drug-drug interactions. | researchgate.net |

| AMES Toxicity | In silico mutagenicity models. | Negative (non-mutagenic) | Indicates a lower likelihood of causing genetic mutations. | healthinformaticsjournal.com |

| Carcinogenicity | Computational prediction models. | Negative (non-carcinogenic) | Suggests a lower risk of causing cancer. | healthinformaticsjournal.com |

Mechanistic Investigations of Biological Activities of Quinoline 4 Carbohydrazide Hydrate and Its Derivatives

Antimicrobial Activity Mechanisms

Quinoline-4-carbohydrazide (B1304848) derivatives have emerged as a promising class of antimicrobial agents. nih.gov Their mechanism of action is multifaceted, primarily targeting essential bacterial enzymes and processes. The synthetic flexibility of the quinoline (B57606) ring allows for the creation of diverse derivatives that can act on various bacterial targets. nih.gov

A primary mechanism for the antibacterial action of quinoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for controlling DNA topology, playing vital roles in DNA replication, repair, and recombination. acs.orgnih.gov DNA gyrase, in particular, introduces negative supercoils into bacterial DNA, a process essential for chromosome replication and managing topological transitions. acs.org

The inhibition can occur through two distinct mechanisms:

Inhibition of ATPase activity: Some compounds block the ATPase activity of the GyrB subunit of DNA gyrase, which prevents the enzyme from introducing negative supercoils into the DNA. acs.org

Gyrase poisoning: Other derivatives stabilize the complex formed between DNA gyrase and the cleaved DNA strand. acs.org This leads to a halt in the enzyme's function, causing breaks in the bacterial chromosome and ultimately triggering cell death. This mechanism is often referred to as "gyrase poisoning". nih.gov

Research has focused on designing novel 2-phenyl quinoline hydrazide derivatives as bacterial DNA gyrase inhibitors. nih.gov In a study evaluating such derivatives, several compounds demonstrated significant inhibitory activity against Staphylococcus aureus DNA gyrase. For instance, compounds 6b and 10 (from the study) showed IC₅₀ values of 33.64 µM and 8.45 µM, respectively, highlighting their potential as potent inhibitors of this enzyme. researchgate.net This targeted inhibition of a vital bacterial enzyme underscores the therapeutic promise of these quinoline derivatives.

| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

| Derivative 6b | DNA Gyrase | S. aureus | 33.64 | researchgate.net |

| Derivative 10 | DNA Gyrase | S. aureus | 8.45 | researchgate.net |

| Ciprofloxacin | DNA Gyrase | S. aureus | 3.80 | researchgate.net |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected quinoline-4-carbohydrazide derivatives against S. aureus DNA gyrase.

Derivatives of quinoline-4-carbohydrazide have been extensively evaluated for their spectrum of antibacterial activity. nih.gov Many compounds incorporating quinoline-based bioactive heterocycles have shown promise as broad-spectrum agents effective against both Gram-positive and Gram-negative pathogens. nih.gov

However, studies often reveal a degree of selectivity. For example, a series of synthesized 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives displayed moderate-to-good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Several of these compounds produced significant zones of inhibition, ranging from 21–30 mm. acs.org In contrast, these specific derivatives were not effective against the Gram-negative bacterium Escherichia coli. nih.gov Another study on 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones found that compounds with nitro substituents were potent against E. coli but demonstrated no activity against S. aureus. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For certain quinoline derivatives linked to ethyl formohydrazonate and 4-(4-methoxyphenyl)acetamidohydazinyl moieties, MIC values against S. aureus were found to be 49.04 µM and 38.64 µM, respectively. nih.gov These findings indicate that specific structural modifications can tune the antibacterial spectrum and efficacy of these compounds.

| Derivative Type | Bacterial Strain | Activity | Measurement | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | S. aureus (Gram-positive) | Good | Inhibition Zone: 21-30 mm | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | E. coli (Gram-negative) | Ineffective | - | nih.gov |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones (with nitro groups) | E. coli (Gram-negative) | Potent | - | nih.gov |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones | S. aureus (Gram-positive) | Ineffective | - | nih.gov |

| Ethyl formohydrazonate derivative | S. aureus (Gram-positive) | Effective | MIC: 49.04 µM | nih.gov |

| 4-(4-Methoxyphenyl)acetamidohydazinyl derivative | S. aureus (Gram-positive) | Effective | MIC: 38.64 µM | nih.gov |

This table summarizes the antibacterial spectrum of different quinoline-4-carbohydrazide derivatives against Gram-positive and Gram-negative bacteria.

The antifungal potential of quinoline-4-carbohydrazide derivatives has also been an area of active investigation. Several derivatives have demonstrated considerable activity against fungal pathogens like Candida albicans. nih.govacs.org For instance, certain 2-phenyl quinoline hydrazide derivatives showed significant inhibition zones of 29 and 31 mm against C. albicans. acs.org

While the precise mechanisms of antifungal action for all quinoline derivatives are not fully elucidated, one proposed mechanism for some related heterocyclic compounds involves the generation of reactive oxygen species (ROS). mdpi.com The accumulation of ROS within the fungal cell leads to oxidative stress, damaging cellular components and ultimately causing cell death. In one study, the antifungal effect of certain imidazole-carbohydrazonamide derivatives was diminished in the presence of the antioxidant ascorbic acid, supporting the role of ROS in their mechanism. mdpi.com While this study was not on quinoline-4-carbohydrazide itself, it provides a plausible avenue for the antifungal action of similar carbohydrazide-containing compounds. Another study found that hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides with nitro substituents displayed potent antifungal activity against C. albicans, with one compound's activity being comparable to the standard drug nystatin. nih.gov

Antitubercular Activity Mechanisms against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health challenge, necessitating the development of novel therapeutic agents. Quinoline derivatives have long been recognized for their antitubercular properties. nih.gov A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL. nih.gov

A key molecular target for some antitubercular quinoline derivatives is the cytochrome bc1 complex (also known as complex III) of the electron transport chain. nih.govucl.ac.uk This complex is vital for cellular respiration and ATP synthesis in M. tuberculosis. By inhibiting the QcrB subunit of the cytochrome bc1 complex, these compounds disrupt the bacterium's energy metabolism, leading to growth inhibition. nih.govucl.ac.uk The efficacy of these compounds has been demonstrated against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov For example, a novel series of 2-(quinoline-4-yloxy)acetamides showed potent activity, and their reduced effectiveness against a strain with a known mutation in the qcrB gene confirmed the cytochrome bc1 complex as the target. nih.gov

| Quinoline Derivative Class | Target | M. tuberculosis Strain | Potency (MIC) | Reference |

| 7-Chloro-4-quinolinylhydrazones | Not specified | H37Rv | 2.5 µg/mL | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Cytochrome bc1 complex (QcrB) | Drug-sensitive & Drug-resistant | Submicromolar range | nih.gov |

| 4-Substituted thio- and sulfoxy-quinolines | Cytochrome bc1 complex (QcrB) | Wild-type | High nanomolar range | ucl.ac.uk |

This table highlights the antitubercular activity and molecular targets of various quinoline derivatives.

Anticancer and Antiproliferative Activity Mechanisms

Beyond their antimicrobial effects, quinoline derivatives, particularly those combined with hydrazide/hydrazone moieties, are being explored as anticancer agents. nih.gov The rationale for this approach includes the ability of the hydrazone linkage to be cleaved under the acidic conditions of a tumor microenvironment, potentially releasing the active quinoline moiety. nih.gov These compounds can exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways. nih.gov

A significant mechanism of action for the anticancer activity of certain quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that is often overexpressed or mutated in various cancers, making it a prime target for cancer therapy. nih.gov

Novel quinoline derivatives have been specifically designed and synthesized as potent EGFR-TK inhibitors. nih.gov By using a molecular hybridization approach, researchers have created compounds that demonstrate considerable cytotoxic activity against cancer cell lines such as breast (MCF-7), lung (A549), and leukemia (HL-60). nih.gov For example, one study reported a series of quinoline derivatives with GI₅₀ values (concentration for 50% growth inhibition) ranging from 25 to 82 nM against various cancer cell lines. rsc.org

Specific derivatives have shown potent direct inhibition of the EGFR enzyme. One compound, 5a , was identified as a dual-target inhibitor of EGFR and HER-2, with an IC₅₀ value of 71 nM against EGFR, outperforming the reference drug erlotinib (B232) (IC₅₀ = 80 nM). rsc.org Another study found a derivative, 6d , to have an EGFR IC₅₀ of 0.18 µM. nih.gov This inhibition of EGFR-TK blocks downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. nih.govrsc.org

| Derivative | Target Kinase | Cancer Cell Line | Activity | Measurement (IC₅₀/GI₅₀) | Reference |

| Compound 5a | EGFR/HER-2 | Breast (MCF-7), Lung (A-549) | Antiproliferative | GI₅₀: 25-82 nM | rsc.org |

| Compound 5a | EGFR | - | Enzyme Inhibition | IC₅₀: 71 nM | rsc.org |

| Compound 6d | EGFR | - | Enzyme Inhibition | IC₅₀: 0.18 µM | nih.gov |

| Compound 8b | EGFR | - | Enzyme Inhibition | IC₅₀: 0.08 µM | nih.gov |

| Erlotinib (Reference) | EGFR | - | Enzyme Inhibition | IC₅₀: 80 nM | rsc.org |

This table displays the inhibitory activity of selected quinoline derivatives against EGFR-TK and cancer cell growth.

Induction of Apoptosis Pathways

Quinoline-4-carbohydrazide derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Research indicates that these compounds can trigger apoptotic pathways through various molecular interactions.

One area of investigation focuses on their ability to target key signaling pathways that regulate cell survival and proliferation. For instance, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were designed to target the PI3K/AKT/mTOR pathway, which is often overexpressed in cancer cells, leading to resistance against chemotherapy. nih.gov Overexpression of this pathway helps cancer cells evade apoptosis. nih.gov By inhibiting upstream targets like phosphoinositide-dependent protein kinase-1 (PDK1), these quinoline derivatives can effectively potentiate apoptosis. nih.gov Staining assays using acridine (B1665455) orange/propidium iodide (PI) and Hoechst/PI have visually confirmed the ability of these molecules to induce apoptosis in cancer cells. nih.gov

Another study highlighted a quinoline hydrazone derivative that induced apoptosis in non-small cell human lung cancer (A549) cells. nih.gov This compound caused characteristic apoptotic features such as membrane blebbing and nucleus condensation. nih.gov The mechanism was linked to the inhibition of the mTOR kinase, with the derivative forming a more stable complex with the enzyme than the standard drug. nih.gov The presence of specific chemical groups, such as a chloro group on the quinoline ring and an o-phenol with the acyl hydrazone moiety, was found to be crucial for this apoptosis-inducing activity. nih.gov

Chalcone (B49325) derivatives of quinoline hydrazone have also been shown to induce apoptosis in human lung adenocarcinoma (A549) and chronic myeloid leukemia (K-562) cells by inhibiting the PI3K enzyme. nih.gov

Table 1: Selected Quinoline-4-carbohydrazide Derivatives and their Apoptotic Mechanisms

| Compound Class | Cancer Cell Line | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Colon, Pancreatic, Breast | Inhibition of PDK1 in the PI3K/AKT/mTOR pathway | Effectively suppressed cell proliferation and induced apoptosis in a concentration-dependent manner. | nih.gov |

| Nitroquinoline fused arylhydrazones | Non-small cell human lung cancer (A549) | Inhibition of mTOR kinase | Induced membrane blebbing, nucleus condensation, and inhibited cell proliferation. | nih.gov |

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Disruption of Cell Migration)

Beyond inducing apoptosis, quinoline-4-carbohydrazide derivatives can modulate other fundamental cellular processes in cancer cells, notably by arresting the cell cycle. Cell cycle arrest prevents cancer cells from dividing and proliferating, thus halting tumor growth.

One study identified a quinoline hydrazide derivative, specifically an (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analog, that induced cell cycle arrest at the G1 phase in neuroblastoma cells. nih.gov This arrest was accompanied by the upregulation of the p27kip1 protein, a key regulator of the transition from the G0 to the S phase of the cell cycle. nih.gov

Other quinoline hydrazone derivatives have been found to cause cell cycle arrest at different phases. For example, certain chalcone derivatives of quinoline hydrazone induced G2/M phase arrest in human lung adenocarcinoma and chronic myeloid leukemia cell lines. nih.gov Similarly, a different quinoline hydrazone derivative demonstrated the ability to enhance G0/G1 arrest in breast cancer (MCF-7) cells. nih.gov This suggests that the specific chemical structure of the derivative influences which checkpoint of the cell cycle is targeted. nih.govnih.gov

Interaction with Specific Enzymes (e.g., Carbonic Anhydrase-I, Protein Kinase A)

The biological activities of quinoline-4-carbohydrazide and its derivatives are often rooted in their ability to interact with and inhibit specific enzymes that are vital for the survival and proliferation of pathogens or cancer cells. While specific interactions with Carbonic Anhydrase-I and Protein Kinase A for this exact compound group were not detailed in the provided research, a range of other crucial enzyme targets have been identified.

DNA Gyrase: A prominent target, especially for the antibacterial effects of these compounds, is DNA gyrase. nih.govacs.orgresearchgate.net This enzyme is essential for bacterial DNA replication. By inhibiting its activity, these quinoline derivatives can effectively halt bacterial growth. nih.govacs.org This mechanism is sometimes referred to as "gyrase poisoning." nih.gov Molecular docking studies have shown that these derivatives can bind effectively to the active site of bacterial DNA gyrase. nih.govresearchgate.net

PI3K/PDK1/mTOR Pathway Enzymes: In the context of anticancer activity, enzymes within the PI3K/AKT/mTOR signaling pathway are key targets. As mentioned previously, derivatives have been developed to inhibit phosphoinositide-dependent protein kinase-1 (PDK1), the PI3K enzyme itself, and mTOR kinase, disrupting pathways that lead to cancer cell proliferation and survival. nih.govnih.gov

Plasmodial Elongation Factor 2 (PfEF2): For antimalarial activity, a novel mechanism of action for a quinoline-4-carboxamide derivative was identified as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govnih.gov This enzyme is critical for protein synthesis within the malaria parasite, and its inhibition leads to the parasite's death. nih.gov

Other Bacterial Enzymes: The structural flexibility of quinoline hydrazide/hydrazone derivatives allows them to target a variety of bacterial enzymes beyond DNA gyrase, including glucosamine-6-phosphate synthase (involved in cell wall synthesis), enoyl ACP reductase, and 3-ketoacyl ACP reductase (involved in fatty acid synthesis). researchgate.netnih.gov

Table 2: Enzyme Interactions of Quinoline-4-carbohydrazide Derivatives

| Derivative Class | Target Enzyme | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | DNA Gyrase (S. aureus) | Antibacterial | Inhibits enzyme's supercoiling activity; compounds 6b and 10 showed IC50 values of 33.64 and 8.45 μM, respectively. | researchgate.net |

| Quinoline-4-carboxamide derivatives | Phosphoinositide dependent protein kinase-1 (PDK1) | Anticancer | Targets PDK1 to overcome chemo-resistance in colorectal cancer. | nih.gov |

| Quinoline hydrazone derivatives | PI3K enzyme (γ-subunit) | Anticancer | Compound 11 showed potent inhibition with an IC50 of 52 nM. | nih.gov |

Anti-inflammatory Mechanistic Studies

Quinoline derivatives are recognized for their anti-inflammatory properties. nih.govnih.govresearchgate.net The mechanisms underlying this activity involve the modulation of inflammatory pathways. Research on pyrimidine (B1678525) derivatives, which can be synthesized from quinoline precursors, indicates that they can exert anti-inflammatory effects by obstructing proinflammatory mediators. mdpi.com The core quinoline structure is a versatile scaffold that allows for the development of compounds that can potentially interfere with the production of cytokines, chemokines, and other molecules that drive inflammatory responses.

Antioxidant Mechanisms

Several studies have explored the antioxidant potential of quinoline-4-carbohydrazide derivatives. These compounds can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). The mechanism often involves the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

The synthesis of quinoline-hydrazone derivatives has been a particular focus of this research. nih.gov For example, a study involving the reaction of a quinoline-hydrazide derivative with 4-hydroxybenzaldehyde (B117250) to form a quinoline-hydrazone showed antioxidant activity. nih.gov Another study synthesized a series of quinoline- and isoindoline-integrated polycyclic compounds from a quinolinyl hydrazide precursor and evaluated their antioxidant capabilities. mdpi.com The structure-activity relationship analysis revealed that the specific heterocyclic rings and substituents attached to the core structure significantly influenced the antioxidant activity. mdpi.com The acylhydrazone scaffold itself is noted for contributing to antioxidant effects in various compounds. researchgate.net

Antimalarial Modes of Action

The quinoline core is the basis for several well-established antimalarial drugs, and research into new quinoline-4-carbohydrazide derivatives continues to yield promising candidates with novel mechanisms of action. nih.govmdpi.com

A significant breakthrough in this area was the discovery of a quinoline-4-carboxamide derivative, DDD107498, which exhibits multistage antimalarial activity. nih.govnih.gov Its primary mode of action is the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govnih.gov This enzyme is essential for protein synthesis in the parasite, and its inhibition is lethal. This represents a novel mechanism for antimalarial chemotherapy, which is crucial for overcoming resistance to existing drugs. nih.gov This series of compounds was identified through phenotypic screening and optimized to produce molecules with low nanomolar potency against the blood stage of P. falciparum. nih.govnih.gov

Other research has focused on synthesizing novel dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives incorporating a quinoline moiety. mdpi.com These compounds have shown moderate to high antimalarial activities against P. falciparum, with some derivatives exhibiting IC50 values lower than the standard drug chloroquine (B1663885). mdpi.com The presence of specific functional groups, such as acetyl groups, alongside the core structure was found to enhance the antimalarial activity. mdpi.com

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxamide (Screening Hit 1) | P. falciparum (3D7) | 120 nM | Identified from a phenotypic screen; served as the basis for optimization. | nih.gov |

| Dihydropyrimidine-quinolinyl derivatives (e.g., 4b, 4g, 4i) | P. falciparum | 0.014 - 0.045 µg/mL | Showed excellent antimalarial activity, superior to chloroquine in some cases. | mdpi.com |

Other Investigated Biological Activity Mechanisms

The structural versatility of quinoline-4-carbohydrazide hydrate (B1144303) has allowed for the exploration of other therapeutic applications, most notably in the development of new antibacterial agents to combat drug resistance. nih.gov

The primary antibacterial mechanism for many quinoline-hydrazide derivatives is the inhibition of bacterial DNA gyrase, an enzyme not present in humans, making it an excellent selective target. nih.govacs.orgresearchgate.netnih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death. nih.gov A study on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives found that several compounds were effective against Gram-positive bacteria like Staphylococcus aureus, with some showing minimum inhibitory concentration (MIC) values in the micromolar range. nih.govacs.orgresearchgate.net

In addition to DNA gyrase, these derivatives can act on other bacterial targets. The diverse structures derived from the quinoline hydrazide scaffold have been shown to inhibit enzymes like glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall, as well as enoyl ACP reductase and 3-ketoacyl ACP synthase, which are critical for ATP production. researchgate.netnih.gov Some derivatives have also shown potential as anti-HIV agents. nih.gov

Table 4: Antibacterial Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against S. aureus

| Compound | MIC (μM) | IC50 (DNA Gyrase Assay, μM) | Key Findings | Reference |

|---|---|---|---|---|

| 5 | 49.04 | Not Reported | Exhibited effective antibacterial activity. | nih.govacs.org |

| 6b | 38.64 | 33.64 | Showed potent antibacterial and DNA gyrase inhibitory activity. | nih.govacs.orgresearchgate.net |

| 10 | 191.36 | 8.45 | Demonstrated significant DNA gyrase inhibition despite a higher MIC. | nih.govacs.orgresearchgate.net |

Antiviral Properties

Quinoline derivatives have demonstrated notable antiviral activities through various mechanisms of action. researchgate.netnih.gov Research into 4-oxo-4H-quinoline acylhydrazone derivatives, developed from the lead compound (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide, has shown promising results. Many of these derivatives exhibited moderate to good antiviral activities in vivo. Specifically, compounds 4, 11, and 17 displayed higher inactive, curative, and protective activities against Tobacco Mosaic Virus (TMV) than the commercial drug ribavirin (B1680618) at the same concentration. nih.gov

The antiviral potential of quinoline-based compounds extends to a wide range of viruses, including Zika virus, enterovirus, herpes virus, Ebola virus, hepatitis C virus, SARS virus, and MERS virus. nih.gov One of the key strategies for their antiviral action involves targeting host factors to prevent the development of drug-resistant viral strains. elsevierpure.com For instance, a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was found to inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH) with high efficacy. This inhibition, in turn, suppresses the replication of viruses like VSV and WSN-Influenza. elsevierpure.com

The following table details the antiviral activities of specific 4-oxo-4H-quinoline acylhydrazone derivatives against TMV at a concentration of 500 mg/L.

| Compound | Inactive Activity (%) | Curative Activity (%) | Protective Activity (%) |

| 4 | 51.2 | 47.6 | 46.3 |

| 11 | 49.6 | 43.0 | 45.2 |

| 17 | 47.1 | 49.2 | 44.1 |

| Ribavirin (control) | 39.2 | 38.0 | 40.8 |

| Compound C (lead) | 45.9 | 31.5 | 47.8 |

| Data sourced from nih.gov |

Anti-HIV Mechanisms

Quinoline derivatives have emerged as a significant class of compounds in the fight against Human Immunodeficiency Virus (HIV). researchgate.netzenodo.org Their mechanisms of action are diverse, targeting various stages of the HIV life cycle. A major focus of research has been on their ability to inhibit the HIV-1 integrase (IN) enzyme, which is crucial for integrating the viral DNA into the host genome. acs.orgnih.gov

One class of quinoline derivatives, known as styrylquinolines (SQ), effectively inhibits the 3'-processing activity of integrase. nih.gov These compounds act competitively, preventing the formation of the IN-viral DNA complex. nih.gov The inhibition of 3'-processing is a direct result of preventing the recognition between the enzyme and viral DNA. nih.gov Furthermore, some styrylquinoline derivatives can also inhibit the strand transfer reaction, albeit with lower efficiency, suggesting two distinct binding modes. nih.gov

Another important anti-HIV mechanism of quinoline derivatives is the allosteric inhibition of integrase. Allosteric HIV-1 integrase inhibitors (ALLINIs) bind to the dimer interface of the IN enzyme, away from the catalytic site. This binding induces an aberrant multimerization of the enzyme, disabling its function and blocking viral replication. mdpi.commdpi.com This hyper-multimerization can interfere with the binding of viral RNA to integrase during HIV-1 maturation, leading to defects in the late stages of replication and the production of non-infectious virions. mdpi.com

Quinoline-based compounds also act as modulators of HIV transcription. nih.gov Certain 2-aryl quinolines have been shown to inhibit HIV transcription in both resting and activated primary lymphocytes. nih.gov This inhibition is primarily achieved by targeting the transcription factors nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1). nih.gov

Some quinolinonyl derivatives have been identified as dual inhibitors, targeting both the catalytic functions of HIV-1 integrase and the interactions between integrase and viral RNA. This dual action impairs both the early and late stages of viral replication. acs.org

Antiprotozoal Activities

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents, particularly against malaria and leishmaniasis. nih.govnih.gov The primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, involves interfering with the detoxification of heme in the malaria parasite. nih.govpnas.org The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. Quinolines accumulate in this vacuole and inhibit the polymerization of heme into non-toxic hemozoin, leading to the parasite's death from its own toxic waste. nih.govyoutube.com More lipophilic quinolines, like mefloquine (B1676156) and quinine, may have additional sites of action. nih.gov

Quinoline derivatives have also shown significant efficacy against various species of Leishmania. nih.govmdpi.comfrontiersin.org Natural and synthetic 2-substituted quinolines have demonstrated in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Some of these compounds were also found to be active against a Leishmania line resistant to the 8-aminoquinoline (B160924) drug sitamaquine, suggesting a different mechanism of action. nih.gov Furthermore, certain quinoline derivatives have been shown to modulate the host's immune response, which could be advantageous in controlling the chronic inflammation associated with leishmaniasis. frontiersin.orgfrontiersin.org For instance, some derivatives inhibit the production of IL-10 by macrophages infected with Leishmania, suggesting a mechanism involving the regulation of macrophage activation. nih.gov

The following table summarizes the in vitro activity of selected 2-substituted quinoline derivatives against Leishmania donovani.

| Compound | In vitro IC50 (µM) | Selectivity Index |

| Optimized 2-substituted quinoline | 0.2 | 187 |

| Data sourced from nih.gov |

DNA Binding Interactions

Quinoline derivatives can exert their biological effects through direct interactions with DNA, a mechanism that is particularly relevant to their anticancer properties. nih.govnih.gov The planar structure of the quinoline ring system allows these compounds to intercalate between the base pairs of the DNA double helix. biorxiv.orgresearchgate.net This intercalation leads to conformational changes in the DNA structure, which can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. researchgate.net

Several studies have confirmed the DNA-intercalating properties of various quinoline derivatives. nih.govlongdom.org For example, a series of benzo[h]quinolines and tetrahydrobenzo[h]quinolines were designed as DNA-intercalating antitumor agents. Spectroscopic studies with calf thymus DNA (CT-DNA) revealed that these compounds bind to DNA, with the unsaturated benzo[h]quinolines generally showing a stronger interaction than their saturated counterparts. nih.gov Computational docking studies further support the ability of these compounds to act as DNA-intercalating agents. nih.gov

In addition to intercalation, some quinoline derivatives can bind to the minor groove of the DNA duplex. benthamdirect.comnih.gov In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that they can bind to the A/T-rich minor groove region of a B-DNA duplex through hydrogen bonds. benthamdirect.comnih.gov This interaction can also interfere with DNA-dependent processes.

Furthermore, some quinoline-based compounds have been found to inhibit enzymes that act on DNA, such as DNA methyltransferases, by intercalating into the DNA substrate when it is bound by the enzyme. biorxiv.org This leads to a significant conformational change that moves the catalytic domain of the enzyme away from the DNA, thereby inhibiting its function. biorxiv.org This mechanism suggests a broader spectrum of activity against various DNA-acting enzymes. biorxiv.org

Enzyme Inhibition (e.g., β-Glucuronidase, Monoamine Oxidases)

Quinoline-4-carbohydrazide hydrate and its derivatives have been shown to inhibit various enzymes, contributing to their therapeutic potential.

β-Glucuronidase Inhibition: Certain quinoline derivatives, specifically pyrazolo[4,3-c]quinolines, have been identified as potent and specific inhibitors of bacterial β-glucuronidase (βG). acs.orgacs.org This enzyme, found in gut bacteria, can reactivate the glucuronidated metabolites of certain drugs, leading to toxicity. acs.org By inhibiting bacterial βG, these quinoline derivatives can reduce the reactivation of such drugs in the intestine, thereby mitigating their toxic side effects. acs.org The inhibitory effect of these compounds is pH-dependent, with their efficacy being reduced at lower pH levels. acs.org This characteristic is advantageous as it allows for targeted inhibition in the neutral pH environment of the intestine. acs.org

Monoamine Oxidase Inhibition: While specific data on this compound is not available, the broader class of quinoline derivatives has been investigated for monoamine oxidase (MAO) inhibition. MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The inhibitory potential of quinoline derivatives against MAOs would depend on their specific structural features.

Other Enzyme Inhibition: Quinoline-based hydrazone derivatives have been synthesized and evaluated as inhibitors of key metabolic enzymes involved in diabetes, such as α-amylase and α-glucosidase. acs.org These enzymes are responsible for the breakdown of carbohydrates, and their inhibition can help control postprandial glucose levels. acs.org Additionally, some quinoline derivatives have shown inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric disorders. nih.gov

The following table presents the inhibitory activity of a quinoline-based hydrazone derivative against key metabolic enzymes.

| Compound | Enzyme | IC50 (µg/mL) |

| 5o (5-nitrofuran derivative) | α-glucosidase | 7.44 ± 0.07 |

| α-amylase | Not specified in provided text | |

| Data sourced from acs.org |

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of this compound and its derivatives. nih.govnih.gov These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity. This approach provides valuable insights into the structural requirements for optimal therapeutic effects and helps in the rational design of more potent and selective drug candidates. nih.govnih.gov

For instance, in the development of antimalarial quinoline derivatives, SAR studies have shown that the nature and position of substituents on the quinoline ring significantly influence their efficacy. nih.govnih.gov The presence of an electron-donating group like a methoxy (B1213986) group at position-2 of a quinoline-imidazole hybrid was found to enhance its antimalarial activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov

In the context of anti-HIV agents, SAR studies of quinoline-based allosteric integrase inhibitors revealed that bulky substitutions at the 6 or 8 position of the quinoline ring negatively impact their binding properties. mdpi.com Conversely, the addition of a bromine atom at either of these positions conferred better antiviral properties. mdpi.com For quinolinonyl derivatives that act as dual inhibitors of HIV-1 integrase, the presence of two diketo acid (DKA) chains and a p-fluorobenzyl ring on the quinolinone scaffold was found to be essential for potent dual inhibition. acs.org

SAR studies have also been instrumental in optimizing quinoline derivatives as enzyme inhibitors. For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors, replacing a pyridine (B92270) ring with an N-methyl pyridone ring in a lead compound drastically reduced its inhibition of the metabolic enzyme CYP3A4 while maintaining potent PDE10A inhibitory activity. nih.gov Similarly, for quinoline-based hydrazones targeting metabolic enzymes in diabetes, SAR analysis indicated that compounds with electron-withdrawing groups on the aryl ring of the hydrazone moiety generally exhibited superior inhibitory effects against α-amylase and α-glucosidase. acs.org

The following table summarizes key SAR findings for various biological activities of quinoline derivatives.

| Biological Activity | Key SAR Finding | Reference |

| Antimalarial | An electron-donating group at position-2 enhances activity. | nih.gov |

| Anti-HIV (Allosteric Integrase Inhibitors) | Bromine at position 6 or 8 improves antiviral properties; bulky groups are detrimental. | mdpi.com |

| Anti-HIV (Dual Integrase Inhibitors) | Two DKA chains and a p-fluorobenzyl group are crucial for dual inhibition. | acs.org |

| PDE10A Inhibition | Replacing a pyridine with an N-methyl pyridone ring reduces CYP3A4 inhibition. | nih.gov |

| Antidiabetic (α-glucosidase/α-amylase inhibition) | Electron-withdrawing groups on the hydrazone aryl ring enhance inhibitory effects. | acs.org |

Future Research Directions and Emerging Avenues for Quinoline 4 Carbohydrazide Hydrate

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The hydrazide functional group of quinoline-4-carbohydrazide (B1304848) hydrate (B1144303) is a reactive handle that allows for a multitude of chemical modifications. Future research will undoubtedly focus on creating new derivatives with improved biological properties. One promising strategy is the synthesis of Schiff bases by reacting the carbohydrazide (B1668358) with various substituted aldehydes and ketones. These N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been explored for their anti-HIV-1 and antibacterial activities. nih.gov For instance, a derivative bearing a 2-chlorophenyl group showed notable activity against several bacterial strains. nih.gov

Another key area is the formation of novel heterocyclic rings by cyclocondensation reactions. The reaction of quinoline-4-carbohydrazide with compounds like β-dicarbonyls can yield pyrazole (B372694) derivatives. nih.govacs.org These modifications can significantly impact the molecule's interaction with biological targets. Research has shown that incorporating the hydrazine (B178648) moiety into a five-membered ring system can lead to potent antimicrobial agents. nih.govacs.org Molecular hybridization, which combines the quinoline-4-carbohydrazide scaffold with other known pharmacophores, is another powerful approach to generating new chemical entities with enhanced potency and selectivity. nih.govacs.orgresearchgate.net

Future derivatization strategies will likely explore: